4-Tert-butyl-3',5'-dimethylbenzophenone
Overview
Description
4-Tert-butyl-3’,5’-dimethylbenzophenone is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of a tert-butyl group and two methyl groups attached to the benzene ring, along with a phenyl ketone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde have been employed as oled materials and used as pharmaceutical intermediates . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Biochemical Pathways
Related compounds have been studied for their role in various biochemical reactions .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,5-dimethylphenol as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:
4-tert-butylbenzoyl chloride+3,5-dimethylphenolAlCl34-Tert-butyl-3’,5’-dimethylbenzophenone
Industrial Production Methods
In industrial settings, the production of 4-Tert-butyl-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Tert-butyl-3’,5’-dimethylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: Studied for its potential as an ultraviolet (UV) filter in sunscreens and other cosmetic products.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in plastics.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylbenzophenone
- 3,5-Dimethylbenzophenone
- 4-Tert-butyl-3’,5’-dimethylbenzaldehyde
Uniqueness
4-Tert-butyl-3’,5’-dimethylbenzophenone is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This combination of functional groups provides distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-10-14(2)12-16(11-13)18(20)15-6-8-17(9-7-15)19(3,4)5/h6-12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJULFMZUZXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641756 | |
Record name | (4-tert-Butylphenyl)(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55709-39-2 | |
Record name | [4-(1,1-Dimethylethyl)phenyl](3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55709-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-tert-Butylphenyl)(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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